molecular formula C19H15N5O3 B5614618 2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione

2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5614618
M. Wt: 361.4 g/mol
InChI Key: USJRMCPMRKHVLQ-LSFURLLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to the specified structure involves the reaction of equimolar equivalents of specific precursors in boiling ethanol under acidic conditions, leading to high-yield outcomes. For instance, the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide showcases a typical procedure resulting in an 88% yield, demonstrating the effectiveness of such synthetic routes (Kariuki et al., 2022).

Molecular Structure Analysis

The structural determination of these compounds is often achieved through NMR spectroscopy and single-crystal X-ray diffraction, which ascertains their complex structures. The spectral characterization of novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones confirms the expected structure through FT-IR, 1H and 13C NMR data, and elemental analyses (Alimi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to the formation of various derivatives with significant structural variations. For example, reactions with phosphonium salts under phase-transfer catalysis conditions afford 2-substituted 6-methylbenzopyranooxazol-8-ones, showcasing the versatility of these compounds in synthesizing diverse chemical entities (Bezergiannidou‐Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and stability, of these compounds can be influenced by their molecular structure and functional groups. Studies on similar compounds reveal that they exhibit good thermal stability, a critical factor for potential applications in material science and pharmaceutical formulations (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and susceptibility to undergo specific reactions, are fundamental for understanding the compound's potential applications. The synthesis and evaluation of derivatives for antimicrobial activity highlight the chemical reactivity and potential biological relevance of these compounds (Reddy et al., 2016).

Future Directions

The future directions for this compound could involve further studies to understand its potential applications. For instance, similar 1,2,4-triazole derivatives have shown potential as anticancer agents . Therefore, “2-{2-methoxy-5-[(4H-1,2,4-triazol-4-ylimino)methyl]benzyl}-1H-isoindole-1,3(2H)-dione” could be investigated for similar applications.

properties

IUPAC Name

2-[[2-methoxy-5-[(E)-1,2,4-triazol-4-yliminomethyl]phenyl]methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-27-17-7-6-13(9-22-23-11-20-21-12-23)8-14(17)10-24-18(25)15-4-2-3-5-16(15)19(24)26/h2-9,11-12H,10H2,1H3/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJRMCPMRKHVLQ-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NN=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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